2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide
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Description
2-(4-fluorophenoxy)-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O4 and its molecular weight is 373.384. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis of Fluorinated Derivatives
The compound has been used in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, which are significant in medicinal chemistry. A study demonstrates the ozonation and catalytic hydrogenation processes to create intermediate compounds for the synthesis of fluorinated E1R structural derivatives (Kuznecovs et al., 2020).
Antiproliferative Activity in Cancer Research
New pyridine-linked thiazole hybrids, including this compound, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The study highlights the potential of these compounds in cancer treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).
Preparation of Fluoroionophores
Research on fluoroionophores from derivatives of this compound has been conducted, focusing on their interactions with metal cations. These fluoroionophores have been tested for cellular metal staining, indicating their potential applications in biological and chemical sensing (W. Hong et al., 2012).
Polymer Synthesis and Structural Analysis
This compound has been utilized in the synthesis of polymers, such as in the reaction with bis(4-fluorophenyl)sulfone, demonstrating its utility in material science and polymer chemistry. Detailed spectroscopic and magnetic resonance studies have been conducted to elucidate the structure of the resulting polymers (M. Paventi et al., 1996).
Biological and Chemical Properties
Inhibition of Met Kinase Superfamily
The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily. Its derivatives have shown tumor stasis in in vivo models, indicating its therapeutic potential in cancer treatment (G. M. Schroeder et al., 2009).
Synthesis of Novel Derivatives for Various Applications
Research on synthesizing novel derivatives of this compound has shown potential in various fields, including medicinal chemistry, demonstrating the compound's versatility (I. Palamarchuk et al., 2019).
Anticonvulsant and Analgesic Activities
Studies have explored the synthesis and evaluation of related acetamides for their anticonvulsant and analgesic activities, showcasing the potential medical applications of these compounds (J. Obniska et al., 2015).
Antimicrobial Activities
Novel imines and thiazolidinones derived from this compound have been synthesized and evaluated for their antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (N. Fuloria et al., 2014).
Chemical Sensor Development
The compound has been used to develop chemosensors for monitoring metal ion concentrations in living cells and aqueous solutions, demonstrating its application in environmental and biological monitoring (G. Park et al., 2015).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c1-22-11-13(18(25)23-8-2-3-9-23)10-16(19(22)26)21-17(24)12-27-15-6-4-14(20)5-7-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVRITPAXCQEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)COC2=CC=C(C=C2)F)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.